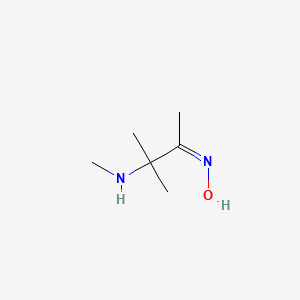

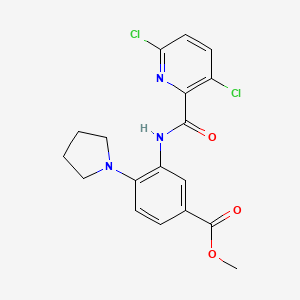

![molecular formula C12H15NO3S B2659956 6-(Phenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane CAS No. 861208-92-6](/img/structure/B2659956.png)

6-(Phenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Phenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane, also known as PSAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. PSAP is a spirocyclic compound that contains a sulfonyl group and an oxazine ring. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Scientific Research Applications

Synthesis and Stereochemistry:

- The synthesis of 1-oxa-6-heteraspiro[2.5]octanes, including 6-phenyl-1-oxa-6-phosphaspiro[2.5]octane 6-sulfide, has been reported. Stereochemical analysis using NMR studies and single crystal X-ray diffraction provided insights into the structures of these compounds (Satyamurthy et al., 1984).

Drug Discovery Applications:

- New classes of thia/oxa-azaspiro[3.4]octanes were synthesized as novel, multifunctional, and structurally diverse modules for drug discovery. Enantioselective approaches to these spirocycles have also been reported (Li et al., 2013).

Reactivity and Transformations:

- The electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane has been studied. This involved examining the reactions with malonic and cyanoacetic acid derivatives, among others (Andreae et al., 1992).

- A study on 1,3-dipolar cycloadditions to bicyclic olefins showed the exo regioisomers formed when reacting phenylglyoxylonitrile oxide with 2-phenylsulfonyl-2-azabicyclo[3.2.1]octa-3,6-diene (Taniguchi et al., 1978).

Cycloaddition Reactions:

- The thermal [2+2] cycloaddition of allenynes with a phenylsulfonyl functionality resulted in the efficient formation of bicyclo[5.2.0]nona-1,7-dienes and bicyclo[4.2.0]octa-1,6-dienes (Mukai et al., 2007).

properties

IUPAC Name |

6-(benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c14-17(15,11-4-2-1-3-5-11)13-8-6-12(7-9-13)10-16-12/h1-5H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPDDINHAFIYLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CO2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Phenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

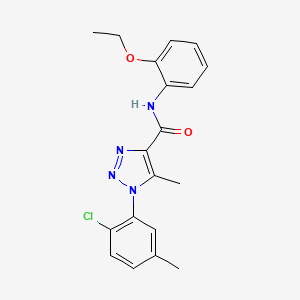

![(E)-ethyl 2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2659873.png)

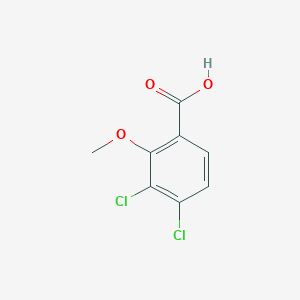

![N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3-methylthiophene-2-carboxamide](/img/structure/B2659877.png)

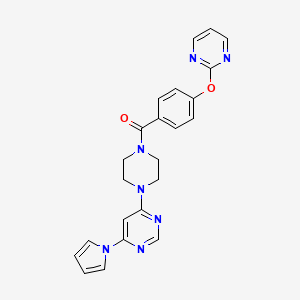

![2-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2659878.png)

![1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

![[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2659883.png)

![1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B2659887.png)

![N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2659893.png)